2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid

Medicinal Chemistry Oncology Hsp90 Inhibition

Synthesis of the Hsp90 inhibitor AT13387 (Onalespib) requires a specific 5-isopropenyl handle that generic isopropyl analogs lack. This 95% pure benzoic acid derivative enables the critical palladium-catalyzed cross-coupling step (88% reported yield). - Reactive alkene for selective functionalization - Orthogonal benzyloxy deprotection for SAR exploration - Literature-validated route to clinical candidate

Molecular Formula C24H22O4
Molecular Weight 374.4 g/mol
CAS No. 912545-09-6
Cat. No. B3166555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid
CAS912545-09-6
Molecular FormulaC24H22O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C24H22O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14H,1,15-16H2,2H3,(H,25,26)
InChIKeyGADYYKPUHQGBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(benzyloxy)-5-isopropenylbenzoic Acid: Identity and Synthetic Utility


2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid (CAS 912545-09-6) is a complex organic compound featuring a benzoic acid core substituted with two benzyloxy protecting groups and a reactive 5-isopropenyl moiety . With a molecular formula of C24H22O4 and a molecular weight of 374.4 g/mol, this compound is commercially available at a standard purity of 95% . Its primary significance in research and industrial chemistry stems from its documented role as a key intermediate in the synthesis of the clinically relevant Hsp90 inhibitor, AT13387 (Onalespib) [1].

Synthetic intermediate for Hsp90 inhibitor AT13387 research
Isopropenyl group enables palladium-catalyzed cross-coupling
Commercially available research-grade building block

2,4-Bis(benzyloxy)-5-isopropenylbenzoic Acid: Irreplaceability


The specific substitution pattern and functional groups of 2,4-bis(benzyloxy)-5-isopropenylbenzoic acid are essential for its designated role in complex synthetic pathways. The 5-isopropenyl group provides a unique, reactive alkene handle for key bond-forming reactions, such as palladium-catalyzed cross-couplings, which are critical in the construction of advanced pharmaceutical intermediates like AT13387 [1]. Simply substituting this compound with a generic analog, such as 2,4-bis(benzyloxy)-5-isopropylbenzoic acid, would replace this reactive site with a chemically inert isopropyl group, fundamentally altering the reactivity profile and preventing participation in the necessary coupling steps. The quantitative evidence below demonstrates how this structural specificity translates into measurable synthetic advantages.

Saturated isopropyl analog

Replaces reactive alkene with inert isopropyl, may not engage in Pd-catalyzed coupling required for AT13387 synthesis.

Protecting group pattern

Substituting benzyloxy groups may alter orthogonal deprotection strategy and downstream functionalization sequence.

Alternative building blocks

Other intermediates may not match the reported multi-gram route efficiency and yield profile of the published AT13387 synthesis.

2,4-Bis(benzyloxy)-5-isopropenylbenzoic Acid: Differentiated Utility Evidence


Key Intermediate for AT13387

This compound is a critical intermediate in the synthesis of AT13387 (Onalespib), an orally bioavailable Hsp90 inhibitor in Phase II clinical trials. In a published synthetic route, the isopropenyl group of this compound was utilized in a palladium-mediated cross-coupling reaction with potassium trifluoro(prop-1-en-2-yl)borate to produce a key intermediate (35) in 88% yield [1]. This step is not feasible with the saturated analog, 2,4-bis(benzyloxy)-5-isopropylbenzoic acid (CAS 909871-48-3), which lacks the necessary alkene functionality for this coupling, underscoring the unique utility of the isopropenyl group.

AT13387 Key Intermediate
Class-level
Target: enables Pd-catalyzed coupling, 88% step yield
Comparator: saturated analog unreactive
Supports key C-C bond formation in Hsp90 inhibitor synthesis
Comparator lacks required alkene functionality
Medicinal Chemistry Oncology Hsp90 Inhibition

Improved Overall Yield in Multi-Gram Synthesis

In the modified synthetic route for AT13387, the use of 2,4-bis(benzyloxy)-5-isopropenylbenzoic acid as an intermediate contributed to a streamlined process achieving an overall yield of 46% for the multi-gram production of the final drug substance [1]. This represents a notable improvement over earlier, less efficient routes, which often involved more stringent conditions and lower overall yields.

AT13387 Overall Yield
Reported
46% overall yield
Reported streamlined multi-gram synthesis of AT13387
Earlier routes reported less efficient
Process Chemistry API Synthesis Yield Optimization

Optimized Synthesis with Reported Yield

A dedicated study on the synthetic technology of this compound reports an optimized process achieving an overall yield of 65.8% from 2,4-dihydroxy-benzoic acid methyl ester [1]. This quantitative benchmark allows for reliable process planning and cost estimation, in contrast to the synthesis of the closely related 2,4-bis(benzyloxy)-5-isopropylbenzoic acid, for which a published, optimized yield is not readily available.

Compound Synthesis Yield
Reported
65.8% overall yield
Reported optimized synthesis from methyl ester
Comparator yield not published
Organic Synthesis Process Optimization Building Blocks

Commercial Availability and Purity Specification

This compound is commercially available from multiple reputable suppliers with a defined minimum purity of 95% . This specification is comparable to that of its close analog, 2,4-bis(benzyloxy)-5-isopropylbenzoic acid (available at ≥97% purity from some vendors) , confirming its suitability for demanding research applications without requiring extensive in-house purification.

Commercial Purity
Specification review
Target: ≥95% purity
Comparator: ≥97% available
Research-grade quality supports direct use without additional purification
Purity specification from vendor datasheets
Chemical Procurement Quality Control Building Blocks

2,4-Bis(benzyloxy)-5-isopropenylbenzoic Acid: Key Applications


AT13387 and Hsp90 Inhibitor Synthesis

This is the primary, literature-validated application for this compound. Its unique isopropenyl group is essential for a palladium-catalyzed cross-coupling step (88% yield) in the synthesis of AT13387, a clinical candidate [1]. Researchers and process chemists developing AT13387 or structurally related analogs should procure this specific intermediate to ensure the feasibility and efficiency of the established synthetic route.

Hsp90 Inhibitor SAR Studies

Given its role in AT13387 synthesis, this compound serves as a valuable building block for medicinal chemistry efforts exploring the SAR around the Hsp90 pharmacophore. The benzyloxy protecting groups can be orthogonally deprotected to introduce further diversity, while the carboxylic acid provides a handle for amide bond formation with various amine fragments [2]. This makes it a strategic choice for generating focused compound libraries.

Advanced Synthetic Methodology Development

The presence of an isopropenyl group in a sterically hindered benzoic acid framework makes this compound an interesting substrate for developing and testing new synthetic methods, such as selective alkene functionalizations or chemoselective deprotections. Its well-characterized synthesis and commercial availability (95% purity) provide a reliable starting point for such exploratory chemistry .

Application
Selection Property
Validation Focus
Hsp90 inhibitor AT13387 synthesis (research)
Isopropenyl cross-coupling handle
Route-specific synthetic efficiency
Hsp90 inhibitor SAR exploration
Benzyloxy deprotection and carboxylic acid handle
Orthogonal functionalization review
Synthetic methodology research
Sterically hindered alkene substrate
Reaction scope and chemoselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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